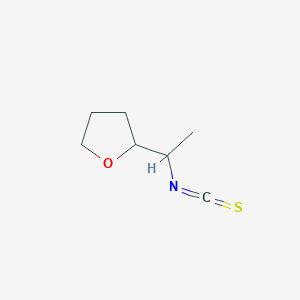![molecular formula C12H18FN3O B1518125 2-[4-(4-Amino-2-fluorphenyl)-1-piperazinyl]-1-ethanol CAS No. 1155522-89-6](/img/structure/B1518125.png)
2-[4-(4-Amino-2-fluorphenyl)-1-piperazinyl]-1-ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizin: Krebsforschung
Diese Verbindung zeigt vielversprechende Eigenschaften im Bereich der Krebsforschung. Sie kann als Vorläufer oder Baustein für die Synthese neuer Medikamente mit potenziellen Antikrebswirkungen dienen . Das Vorhandensein der Aminogruppe und des Fluorphenylrings könnte mit biologischen Zielstrukturen interagieren, die eine Rolle bei der Proliferation von Krebszellen spielen.
Biochemie: Enzyminhibition
In der Biochemie könnte die Verbindung verwendet werden, um Enzyminhibitionsmechanismen zu untersuchen. Ihre Struktur legt nahe, dass sie an aktive Zentren oder allosterische Stellen von Enzymen binden könnte, wodurch deren Aktivität möglicherweise gehemmt wird, was eine wertvolle Eigenschaft bei der Entwicklung neuer biochemischer Werkzeuge ist .
Pharmakologie: Modulation von Neurotransmittern
Der Piperazinring in der Verbindung ist bekannt für seine Fähigkeit, mit Neurotransmitterrezeptoren zu interagieren. Daher könnte sie in pharmakologischen Studien eingesetzt werden, die sich auf die Modulation von Neurotransmittersystemen konzentrieren, was entscheidend für die Entwicklung von Behandlungen für neurologische Erkrankungen ist .
Neurowissenschaften: Neuroprotektive Wirkstoffe
Angesichts ihrer potenziellen Interaktion mit neuronalen Rezeptoren könnte diese Verbindung als neuroprotektiver Wirkstoff untersucht werden. Sie könnte helfen, den Schutz der neuronalen Integrität vor neurodegenerativen Erkrankungen oder Hirnverletzungen zu verstehen.
Materialwissenschaften: Intelligente Materialien
Die molekulare Struktur der Verbindung, die eine Fluorphenylgruppe umfasst, könnte bei der Herstellung von intelligenten Materialien untersucht werden. Diese Materialien könnten Anwendungen bei der Herstellung von responsiven Systemen haben, die ihre Eigenschaften in Gegenwart bestimmter Reize ändern .
Analytische Chemie: Chromatografische Studien
Schließlich könnte die Verbindung in der analytischen Chemie als Standard oder Reagenz in chromatografischen Studien verwendet werden, um biologische Moleküle zu identifizieren oder zu quantifizieren. Ihre einzigartige Struktur könnte spezifische Interaktionen in chromatografischen Säulen ermöglichen, was bei der Trennung komplexer Gemische hilft .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The presence of the amino and fluorophenyl groups may contribute to its binding affinity and specificity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), particularly HDAC3, exhibiting inhibitory activity . The interaction with HDACs suggests that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may influence gene expression by altering the acetylation status of histones and other proteins. Additionally, this compound may interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical relevance.
Cellular Effects
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDAC3 can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may affect cellular metabolism by interacting with enzymes that regulate metabolic pathways, thereby altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with HDAC3 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity . This inhibition results in increased acetylation of histones and other proteins, which can alter chromatin structure and gene expression. Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have indicated that 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may exhibit toxic effects, including alterations in liver and kidney function, as well as adverse effects on the central nervous system . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and excretion.
Transport and Distribution
The transport and distribution of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol may localize in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its functional specificity.
Eigenschaften
IUPAC Name |
2-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVNCOLAFISFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)


![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)




![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)


